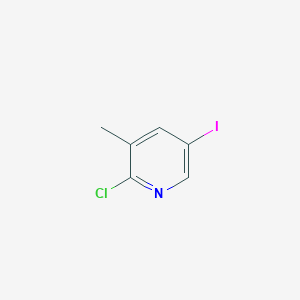

2-Chloro-5-iodo-3-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-iodo-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClIN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRUYZVVYJIPRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626819 | |

| Record name | 2-Chloro-5-iodo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59782-89-7 | |

| Record name | 2-Chloro-5-iodo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-iodo-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Utility of a Differentiated Halopyridine

An In-Depth Technical Guide to 2-Chloro-5-iodo-3-methylpyridine (CAS: 59782-89-7)

For the medicinal chemist and process scientist, the pyridine scaffold is a cornerstone of modern drug design. However, the true potential of this heterocycle is unlocked through precise, predictable, and selective functionalization. This compound is a premier example of a strategically designed building block that offers a distinct reactivity differential between its two halogen atoms. The greater lability of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions provides a reliable handle for sequential, regioselective synthesis. This guide offers a technical overview of its properties, synthesis, and core applications, providing field-proven insights into its use as a versatile intermediate in the development of complex molecules.[1]

Compound Profile and Physicochemical Properties

This compound, also known as 2-Chloro-5-iodo-3-picoline, is a solid, crystalline compound at room temperature.[2][3] Its structure is primed for synthetic utility, featuring a pyridine core substituted with a methyl group and two distinct halogen atoms, setting the stage for selective cross-coupling reactions.

Table 1: Identifiers and Physicochemical Data

| Parameter | Value | Source(s) |

| CAS Number | 59782-89-7 | [3][4] |

| Molecular Formula | C₆H₅ClIN | [3] |

| Molecular Weight | 253.47 g/mol | [2][3] |

| Appearance | Yellow to off-white solid | [2][5] |

| Melting Point | 58-63 °C | [2][5] |

| Boiling Point | 284.1 ± 35.0 °C at 760 mmHg | [2] |

| InChI Key | RKRUYZVVYJIPRA-UHFFFAOYSA-N | [6] |

| SMILES | CC1=CC(I)=CN=C1Cl | [6] |

Safety, Handling, and Storage

As with any halogenated intermediate, proper handling is paramount. This compound is classified as harmful if swallowed and causes serious eye irritation.[7] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 | Warning | H302: Harmful if swallowed. H319: Causes serious eye irritation. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. P301+P317: IF SWALLOWED: Get medical help. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant. |

Data sourced from multiple safety data sheets.[7][8][9][10]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] The compound should be protected from light.

Synthesis of the Core Intermediate

The most common and efficient synthesis of this compound proceeds from its amino-substituted precursor, 3-Amino-2-chloro-5-methylpyridine, via a Sandmeyer-type reaction. This two-stage, one-pot process involves the formation of a diazonium salt followed by its displacement with iodide.

Workflow for Synthesis

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Chloro-3-iodo-5-methylpyridine | 59782-91-1 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-CHLORO-3-IODO-5-PICOLINE synthesis - chemicalbook [chemicalbook.com]

- 6. 59782-89-7 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 7. 2-クロロ-3-ヨード-5-メチルピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

2-Chloro-5-iodo-3-methylpyridine molecular weight and formula

An In-Depth Technical Guide to 2-Chloro-5-iodo-3-methylpyridine: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated pyridine derivative that serves as a highly versatile and valuable intermediate in modern synthetic chemistry. Its unique substitution pattern, featuring a chloro group, an iodo group, and a methyl group on the pyridine core, provides multiple reactive sites for tailored molecular construction. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, with a focus on its pivotal role in the development of novel pharmaceuticals and agrochemicals. For researchers and professionals in drug discovery and chemical development, understanding the utility of this building block is essential for innovating complex molecular architectures.

PART 1: Core Physicochemical Properties and Specifications

The utility of this compound as a synthetic intermediate is grounded in its distinct physical and chemical properties. A precise understanding of these characteristics is the foundation for its effective application in experimental design.

| Property | Data | Source(s) |

| Molecular Formula | C₆H₅ClIN | [1][2] |

| Molecular Weight | 253.47 g/mol | [1][2] |

| CAS Number | 59782-89-7 | [1][2] |

| Appearance | Off-white to tan crystalline solid | [2] |

| Melting Point | 44-52 °C | [2] |

| Alternate Names | 2-Chloro-3-methyl-5-iodopyridine, 2-Chloro-5-iodo-3-picoline | [1][2] |

| Storage Conditions | Store at 0-8°C in a dark place under an inert atmosphere | [2][3] |

| SMILES String | CC1=CC(I)=CN=C1Cl | [3] |

| InChI Key | ZWCNVOMJDJPZHE-UHFFFAOYSA-N |

PART 2: Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its strategic placement of functional groups that can be selectively manipulated. The chlorine and iodine atoms serve as excellent leaving groups for cross-coupling and nucleophilic substitution reactions, making it a cornerstone for building molecular complexity.

Synthesis Pathway: The Sandmeyer Reaction

A common and effective method for introducing a halogen to an aromatic ring is the Sandmeyer reaction. This process involves the diazotization of a primary aromatic amine, followed by substitution with a halide. While the specific starting material for this compound is 5-amino-2-chloro-3-methylpyridine, the following protocol for the synthesis of the related isomer, 2-Chloro-3-iodo-5-methylpyridine, provides an authoritative and illustrative example of the experimental workflow.[4]

Exemplary Protocol: Synthesis of 2-Chloro-3-iodo-5-methylpyridine [4]

This protocol demonstrates the conversion of an amino group to an iodo group on a chloromethylpyridine scaffold, a foundational technique in heterocyclic chemistry.

Step 1: Diazotization of the Amine Precursor

-

Dissolve the starting material, 2-chloro-3-amino-5-methylpyridine (1.0 eq), in a concentrated aqueous solution of hydrochloric acid.

-

Cool the reaction vessel to -15 °C using an appropriate cooling bath (e.g., acetone/dry ice).

-

Prepare a solution of sodium nitrite (1.5 eq) in water.

-

Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the internal temperature is maintained below -10 °C.

-

Stir the resulting diazonium salt solution at -10 °C for 15 minutes. The low temperature is critical to prevent the unstable diazonium salt from decomposing.

Step 2: Iodination

-

Prepare a solution of potassium iodide (3.0 eq) in water.

-

Add the potassium iodide solution dropwise to the reaction mixture, maintaining the temperature below -5 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 3 hours.

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding a 10 N aqueous sodium hydroxide solution until the pH reaches 11.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a 2:8 ethyl acetate/cyclohexane eluent) to yield the final product as a solid.

Workflow Visualization: Sandmeyer Synthesis

Caption: Workflow for the synthesis of a chloro-iodo-methylpyridine via Sandmeyer reaction.

Core Reactivity and Synthetic Applications

The true power of this compound lies in its capacity to act as a versatile building block.[2] The distinct electronic environments of the C-Cl and C-I bonds allow for selective functionalization, a key strategy in multi-step synthesis.

-

Cross-Coupling Reactions: The iodo group is an excellent participant in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of aryl, vinyl, or alkynyl groups at the 5-position of the pyridine ring.

-

Nucleophilic Aromatic Substitution (SₙAr): The chloro group at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen.[5] This enables the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to build more complex derivatives.

Visualization: Role as a Synthetic Hub

Caption: Reactivity of this compound as a synthetic intermediate.

PART 3: Applications in Research and Development

This compound is not merely a laboratory curiosity; it is a key intermediate in the production of high-value molecules across several industries.

-

Pharmaceutical Development: As a versatile intermediate, it is crucial in synthesizing various pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.[2][6] The pyridine scaffold is a common feature in many biologically active molecules, and the ability to selectively functionalize it is invaluable in drug discovery programs.[7] The presence of chlorine is a feature in over 250 FDA-approved drugs, highlighting the importance of chlorinated intermediates in medicinal chemistry.[8]

-

Agrochemicals: It is used in the formulation of next-generation pesticides and herbicides.[2][6] The functional handles allow chemists to build novel active ingredients designed for enhanced crop protection and greater environmental safety.[2]

-

Material Science: The compound is also explored for its potential in creating novel materials, such as conductive polymers and organic electronics, where tailored heterocyclic units are required to achieve specific electronic properties.[2][6]

PART 4: Safety, Handling, and Storage

As with all reactive chemical intermediates, proper handling of this compound is paramount to ensure laboratory safety. All chemical products should be handled by trained personnel familiar with their potential hazards.[9]

| Hazard Information | Details |

| Pictogram(s) | GHS07 (Harmful/Irritant) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[10][11][12] H319: Causes serious eye irritation.[10][11] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.[12][13] P270: Do not eat, drink or smoke when using this product.[12] P280: Wear protective gloves/eye protection/face protection.[14] P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[12] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11] |

Handling and Storage Recommendations:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[14]

-

Storage: Store in a tightly closed container in a cool, dry place away from light and incompatible materials.[2][9] Recommended storage is at refrigerator temperatures (2-8 °C) under an inert atmosphere.[3][9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is a quintessential example of a high-utility synthetic intermediate. Its well-defined physicochemical properties, coupled with its predictable and versatile reactivity, make it an indispensable tool for chemists in pharmaceutical, agrochemical, and material science research. The strategic combination of chloro, iodo, and methyl substituents on a pyridine core provides a robust platform for the efficient construction of complex and high-value target molecules.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 59782-89-7|this compound|BLD Pharm [bldpharm.com]

- 4. 2-CHLORO-3-IODO-5-PICOLINE synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. escales | Virtual tour generated by Panotour [ub.edu]

- 7. nbinno.com [nbinno.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hoffmanchemicals.com [hoffmanchemicals.com]

- 10. 2-Chloro-3-iodo-5-methylpyridine | 59782-91-1 [sigmaaldrich.com]

- 11. 2-クロロ-3-ヨード-5-メチルピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

physical properties of 2-Chloro-5-iodo-3-methylpyridine

An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-iodo-3-methylpyridine

Introduction

This compound is a halogenated pyridine derivative that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring chloro, iodo, and methyl groups, provides multiple reactive sites for further chemical modification. This makes it a valuable intermediate in the development of novel compounds within the pharmaceutical and agrochemical industries[1][2]. Researchers leverage this molecule's reactivity to construct more complex molecular architectures, particularly in the synthesis of biologically active pyridine derivatives known for a range of therapeutic properties[1].

This guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended for researchers, synthetic chemists, and drug development professionals who require a detailed understanding of this compound for its effective handling, characterization, and application in synthetic workflows. The information presented is synthesized from chemical supplier data and public chemical databases to ensure technical accuracy.

Compound Identification and Core Properties

Accurate identification is the first step in any scientific endeavor. The fundamental identifiers and are summarized below. These values are critical for reaction planning, purification, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 59782-89-7 | [1][3][4] |

| Molecular Formula | C₆H₅ClIN | [1][3][4] |

| Molecular Weight | 253.47 g/mol | [1][3][4] |

| Synonyms | 2-Chloro-3-methyl-5-iodopyridine, 2-Chloro-5-iodo-3-picoline | [1][3][4] |

| Appearance | Off-white to tan crystalline solid | [1] |

| Melting Point | 44 - 52 °C | [1] |

| Purity | ≥98% to ≥99% (GC) | [1][4] |

| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) and protected from light. | [1][4][5] |

Computational Data

Computational models provide valuable predictions of a molecule's behavior and properties, which are particularly useful in the early stages of drug discovery and process development.

| Parameter | Predicted Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [4] |

| LogP (Octanol-Water Partition Coeff.) | 2.64802 | [4] |

Spectroscopic and Structural Characterization

Experimental Protocols for Physical Property Determination

The following section details standardized methodologies for verifying the physical and structural properties of chemical intermediates like this compound.

Protocol 1: Melting Point Determination

Causality: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.

Methodology:

-

Sample Preparation: Ensure the solid sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting point (approx. 40 °C).

-

Once within 10-15 °C of the expected range, reduce the heating rate to 1-2 °C/min. This slow rate is crucial for accurately observing the temperature range over which the solid melts.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is correctly reported as this range.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the compound without containing protons that would interfere with the sample's signals.

-

Data Acquisition:

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz).

-

-

Expected ¹H NMR Signals:

-

A singlet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the proton at the C4 position.

-

A singlet in the aromatic region (δ 8.0-9.0 ppm) for the proton at the C6 position.

-

A singlet in the aliphatic region (δ 2.0-2.5 ppm) corresponding to the three protons of the methyl (CH₃) group.

-

-

Expected ¹³C NMR Signals:

-

Six distinct signals are expected, one for each carbon atom in the molecule, including the methyl carbon and the five carbons of the pyridine ring. The carbons attached to electronegative atoms (Cl, I, N) will be significantly shifted downfield.

-

Workflow Visualization

The logical flow for characterizing a chemical intermediate is essential for ensuring data integrity and systematic evaluation. The following diagram illustrates a standard workflow.

Caption: Workflow for Physical and Spectroscopic Characterization.

Conclusion

This compound is a crystalline solid with a melting point in the range of 44-52 °C. Its identity and purity are best confirmed through a combination of physical measurements, such as melting point analysis, and spectroscopic techniques, primarily NMR and Mass Spectrometry. Proper handling and storage at refrigerated temperatures under an inert atmosphere are crucial for maintaining its stability and integrity. The data and protocols presented in this guide provide a solid foundation for scientists to confidently utilize this versatile chemical intermediate in their research and development activities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 59782-89-7|this compound|BLD Pharm [bldpharm.com]

- 7. This compound(59782-89-7) 1H NMR spectrum [chemicalbook.com]

- 8. 59782-89-7 | this compound - Moldb [moldb.com]

A Technical Guide to the Solubility of 2-Chloro-5-iodo-3-methylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-chloro-5-iodo-3-methylpyridine. In the absence of extensive published solubility data, this document synthesizes information on the physicochemical properties of the molecule, principles of intermolecular forces, and established methodologies in solubility determination to offer a predictive and practical framework for researchers. This guide is intended to empower scientists in solvent selection for synthesis, purification, and formulation development involving this compound.

Introduction: The Significance of this compound

This compound is a halogenated and methylated pyridine derivative.[1][2][3] Such substituted pyridines are significant structural motifs in medicinal chemistry and agrochemical research.[4] The specific arrangement of chloro, iodo, and methyl groups on the pyridine ring imparts a unique electronic and steric profile, making it a valuable intermediate for creating more complex molecules with potential biological activity.[4] Understanding its solubility is a critical first step in its application, influencing reaction kinetics, purification efficiency, and the developability of new chemical entities.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClIN | [1][2][3] |

| Molecular Weight | 253.47 g/mol | [1][2][3] |

| Physical Form | Solid | [1] |

| Melting Point | 61-65 °C | [1][5] |

| TPSA (Topological Polar Surface Area) | 12.89 Ų | [2] |

| logP (Octanol-Water Partition Coefficient) | 2.648 | [2] |

The compound is a solid at room temperature, indicating that the intermolecular forces in its crystal lattice are significant enough to overcome thermal energy.[1] The TPSA value suggests a relatively low polarity, while the logP value indicates a preference for lipophilic (non-polar) environments over hydrophilic (polar) ones.[2]

Predicting Solubility: A Deep Dive into Intermolecular Forces

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6][7][8] This means that solutes tend to dissolve in solvents with similar intermolecular forces. The solubility of this compound in a given organic solvent will be determined by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Analysis of the Solute: this compound

The molecular structure of this compound features:

-

A Pyridine Ring: The nitrogen atom in the pyridine ring is a site for hydrogen bond acceptance and introduces a dipole moment.[9][10]

-

Halogen Substituents (Chloro and Iodo): These atoms are electronegative, contributing to the molecule's overall dipole moment. However, larger halogens like iodine also increase the molecule's polarizability, enhancing London dispersion forces.[11] Halogen substitution generally increases lipophilicity.[11]

-

A Methyl Group: This is a non-polar, electron-donating group that contributes to the molecule's size and potential for van der Waals interactions.

Overall, this compound can be classified as a molecule of low to moderate polarity with significant potential for London dispersion forces due to the presence of the large, polarizable iodine atom.

Predicted Solubility in Common Organic Solvents

Based on the analysis of its structure, the following solubilities can be predicted:

-

High Solubility: In solvents that are of low to moderate polarity and can engage in dipole-dipole interactions and London dispersion forces.

-

Examples: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate.

-

-

Moderate Solubility: In polar aprotic solvents and some less polar aromatic solvents.

-

Examples: Acetone, Acetonitrile, Toluene. The aromatic ring of toluene can interact favorably with the pyridine ring.

-

-

Low to Negligible Solubility: In highly polar protic solvents and very non-polar aliphatic solvents.

-

Examples: Water, Methanol, Ethanol. The energy required to break the strong hydrogen bonding network of these solvents is unlikely to be compensated by the formation of new interactions with the solute.

-

Examples: Hexane, Cyclohexane. While the solute has non-polar character, the dipole moment from the pyridine and halogens will hinder dissolution in purely non-polar solvents.

-

The interplay of these factors is visually represented in the following diagram:

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility: A Practical Protocol

Given the lack of readily available quantitative data, experimental determination is crucial. The following protocol outlines a reliable method for determining the solubility of this compound in a range of organic solvents.[12][13]

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the solutions for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-validated HPLC or GC method.

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

-

The workflow for this experimental protocol can be visualized as follows:

Caption: Experimental workflow for determining solubility.

Safety Considerations

This compound is classified as harmful if swallowed and causes serious eye irritation.[1][14] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[14][15][16][17] All handling should be performed in a well-ventilated area or a fume hood.[14][15][17]

Conclusion

While specific quantitative solubility data for this compound is not widely published, a thorough understanding of its physicochemical properties allows for reasoned predictions of its behavior in various organic solvents. It is anticipated to be most soluble in solvents of low to moderate polarity. For precise applications, the experimental protocol provided in this guide offers a robust framework for determining its solubility. This foundational knowledge is critical for the effective use of this versatile building block in research and development.

References

- 1. 2-Chloro-3-iodo-5-methylpyridine | 59782-91-1 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. youtube.com [youtube.com]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Pyridine - Wikipedia [en.wikipedia.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. jubilantingrevia.com [jubilantingrevia.com]

synthesis of 2-Chloro-5-iodo-3-methylpyridine from 3-amino-2-chloro-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chloro-5-iodo-3-methylpyridine

This compound is a highly versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a chlorine atom, an iodine atom, and a methyl group on the pyridine ring, provides multiple reactive sites for further chemical elaboration. This strategic arrangement of functional groups makes it an invaluable intermediate in the synthesis of a wide range of complex molecules, including anti-cancer and anti-inflammatory drugs, as well as pesticides and herbicides.[1][2] The pyridine core is a prevalent motif in many biologically active compounds, and the ability to selectively functionalize the ring is crucial for the development of novel therapeutic agents and crop protection agents.[3]

This guide provides a comprehensive overview of the synthesis of this compound from 3-amino-2-chloro-5-methylpyridine, focusing on the well-established Sandmeyer reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the necessary purification and characterization techniques.

The Core Transformation: The Sandmeyer Reaction

The conversion of an aromatic amine to an aryl halide is a cornerstone of synthetic organic chemistry. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provides a reliable and efficient method to achieve this transformation.[4][5] The reaction proceeds via the formation of a diazonium salt from the starting arylamine, which is then displaced by a halide.[6] While copper(I) salts are typically used as catalysts for the introduction of chlorine and bromine, the iodination of diazonium salts can often be achieved by treatment with potassium iodide without the need for a copper catalyst.[4][7]

The overall reaction for the synthesis of this compound is as follows:

Caption: Overall synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[8]

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Amino-2-chloro-5-methylpyridine | C₆H₇ClN₂ | 142.59 | 500 mg | 3.51 mmol |

| Concentrated Hydrochloric Acid (37%) | HCl | 36.46 | 4 mL | - |

| Sodium Nitrite | NaNO₂ | 69.00 | 363 mg | 5.26 mmol |

| Potassium Iodide | KI | 166.00 | 1.75 g | 10.52 mmol |

| Water | H₂O | 18.02 | As needed | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |

| Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

| 10 N Sodium Hydroxide Solution | NaOH | 40.00 | As needed | - |

| Silica Gel | SiO₂ | 60.08 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Cyclohexane | C₆H₁₂ | 84.16 | As needed | - |

Step-by-Step Procedure:

-

Diazotization:

-

In a suitable reaction vessel, dissolve 3-amino-2-chloro-5-methylpyridine (500 mg, 3.51 mmol) in concentrated hydrochloric acid (4 mL).

-

Cool the solution to -15 °C using an appropriate cooling bath (e.g., an ice-salt bath).

-

Prepare a solution of sodium nitrite (363 mg, 5.26 mmol) in water (10 mL).

-

Add the sodium nitrite solution dropwise to the cooled reaction mixture, ensuring the internal temperature is maintained below -10 °C.[8]

-

After the addition is complete, stir the reaction mixture at -10 °C for 15 minutes.[8]

-

-

Iodination:

-

Prepare a solution of potassium iodide (1.75 g, 10.52 mmol) in water (10 mL).

-

Add the potassium iodide solution dropwise to the diazonium salt solution, maintaining the temperature below -5 °C.[8]

-

After the addition, stir the reaction at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 3 hours.[8]

-

-

Work-up and Extraction:

-

Carefully quench the reaction by the slow addition of a 10 N aqueous sodium hydroxide solution until the pH reaches 11.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers and dry them over magnesium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

Expected Yield: Approximately 93%.[8]

Caption: Step-by-step experimental workflow for the synthesis.

Mechanistic Insights

The Sandmeyer reaction for this transformation proceeds in two key stages: diazotization and nucleophilic substitution.

-

Formation of the Diazonium Salt: In the presence of a strong acid like hydrochloric acid, sodium nitrite is converted to nitrous acid (HNO₂). The aromatic amine then attacks the nitrosonium ion (NO⁺), which is formed from the protonation and subsequent loss of water from nitrous acid. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium salt.[7][9]

-

Iodide Substitution: The diazonium group (-N₂⁺) is an excellent leaving group. The iodide ion from potassium iodide acts as a nucleophile and attacks the carbon atom of the pyridine ring attached to the diazonium group, leading to the displacement of nitrogen gas and the formation of the final product, this compound.[7] The mechanism for the iodination step is believed to involve a radical-nucleophilic aromatic substitution (SRNAr) pathway, initiated by a single-electron transfer.[5][6]

Caption: Simplified reaction mechanism overview.

Purification and Characterization

Purification:

Column chromatography is a crucial step to obtain the product in high purity. The choice of eluent system (ethyl acetate/cyclohexane) is critical for achieving good separation from any unreacted starting material or side products. The progress of the chromatography can be monitored by thin-layer chromatography (TLC).

Characterization:

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Expected Analytical Data:

| Technique | Expected Results |

| Melting Point | 58-60 °C[8] |

| ¹H NMR (200 MHz, CDCl₃) | δ 2.26 (s, 3H, CH₃), 7.96 (d, 1H, J = 2.0 Hz, H-4), 8.15 (d, 1H, J = 2.0 Hz, H-6)[8] |

| ¹³C NMR (50 MHz, CDCl₃) | δ 17.3 (CH₃), 94.4 (C-3), 133.6 (C-5), 149.2 (C-6), 149.4 (C-4), 151.7 (C-2)[8] |

| ESI-MS | m/z 253.89 [M+H]⁺[8] |

Safety Considerations

The Sandmeyer reaction involves the formation of diazonium salts, which can be explosive if allowed to dry.[10] Therefore, it is crucial to keep the reaction mixture cold and not to isolate the diazonium salt intermediate. Diazotization reactions can also be exothermic, and careful temperature control is essential to prevent runaway reactions.[10][11] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reaction should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from 3-amino-2-chloro-5-methylpyridine via the Sandmeyer reaction is a robust and high-yielding process. This in-depth guide provides the necessary details for researchers and scientists to successfully perform this synthesis, from the experimental protocol to the mechanistic understanding and safety precautions. The availability of this key intermediate facilitates the development of novel molecules with potential applications in medicine and agriculture, underscoring the importance of this fundamental organic transformation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. escales | Virtual tour generated by Panotour [ub.edu]

- 3. nbinno.com [nbinno.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 2-CHLORO-3-IODO-5-PICOLINE synthesis - chemicalbook [chemicalbook.com]

- 9. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Navigating the Spectral Landscape: A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Chloro-5-iodo-3-methylpyridine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-5-iodo-3-methylpyridine, a substituted pyridine derivative of interest in pharmaceutical and materials science research.[1] In the absence of publicly available experimental spectra, this document serves as a predictive guide, detailing the theoretical underpinnings of the expected chemical shifts and coupling constants. By leveraging established principles of NMR spectroscopy and drawing comparisons with structurally analogous compounds, this guide offers a robust framework for the interpretation and verification of future experimental data. Methodologies for sample preparation and spectral acquisition are also presented to ensure data integrity and reproducibility.

Introduction: The Structural Significance of this compound

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, owing to their versatile reactivity and diverse biological activities. This compound, with its unique arrangement of electron-withdrawing and electron-donating groups, presents a compelling case for detailed structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for unambiguously determining the chemical structure of such molecules in solution. This guide delves into the predicted ¹H and ¹³C NMR spectral characteristics of this compound, providing a valuable resource for researchers engaged in its synthesis and application.

Theoretical Framework: Predicting NMR Spectra of Substituted Pyridines

The chemical shifts observed in NMR spectroscopy are exquisitely sensitive to the local electronic environment of each nucleus. In the case of this compound, the interplay of the chloro, iodo, and methyl substituents on the pyridine ring governs the spectral appearance.

-

Inductive and Mesomeric Effects: The electronegative chlorine and iodine atoms are expected to deshield adjacent protons and carbons, shifting their resonances to a higher frequency (downfield). Conversely, the methyl group, being electron-donating, will shield nearby nuclei, causing an upfield shift.

-

Anisotropic Effects: The aromatic pyridine ring itself generates a ring current that significantly influences the chemical shifts of the ring protons, typically causing them to resonate at lower fields compared to non-aromatic protons.

A thorough understanding of these principles is crucial for the accurate prediction and interpretation of the NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to exhibit three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one in the aliphatic region for the methyl group protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.5 - 7.8 | Doublet | 2 - 3 |

| H-6 | 8.2 - 8.5 | Doublet | 2 - 3 |

| -CH₃ | 2.3 - 2.6 | Singlet | N/A |

Disclaimer: These are predicted values based on known substituent effects in pyridine systems. Actual experimental values may vary.

The two aromatic protons, H-4 and H-6, are expected to appear as doublets due to meta-coupling. The magnitude of this coupling constant (⁴JHH) is typically small, in the range of 2-3 Hz. The downfield shift of H-6 relative to H-4 can be attributed to the stronger deshielding effect of the adjacent nitrogen atom and the chloro substituent. The methyl protons are not coupled to any other protons and will therefore appear as a singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the five carbons of the pyridine ring and the one carbon of the methyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 |

| C-3 | 135 - 139 |

| C-4 | 138 - 142 |

| C-5 | 90 - 95 |

| C-6 | 150 - 154 |

| -CH₃ | 18 - 22 |

Disclaimer: These are predicted values based on known substituent effects in pyridine systems. Actual experimental values may vary.

The chemical shifts of the ring carbons are influenced by the attached substituents. The carbon bearing the iodine (C-5) is expected to be significantly shielded (shifted upfield) due to the "heavy atom effect". The carbons attached to the electronegative chlorine (C-2) and nitrogen will be deshielded and appear at lower fields.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

5.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

5.2. NMR Spectrometer Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

-

For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Visualization of Molecular Structure and NMR Workflow

6.1. Molecular Structure of this compound

Caption: Molecular structure of this compound.

6.2. Workflow for NMR-Based Structural Elucidation

Caption: Standard workflow for structural elucidation using NMR spectroscopy.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By applying fundamental principles of NMR theory and leveraging data from analogous structures, a comprehensive set of expected spectral parameters has been compiled. The outlined experimental protocols and data analysis workflow offer a clear path for researchers to obtain and interpret high-quality NMR data for this compound. This guide serves as a valuable preliminary resource, enabling more efficient and accurate structural verification upon experimental investigation.

References

A Technical Guide to Key Intermediates in Modern Pharmaceutical Synthesis

Abstract

The synthesis of novel active pharmaceutical ingredients (APIs) is a complex, multi-step endeavor where the efficiency, scalability, and purity of the final product are intrinsically linked to the strategic use of key intermediates. These molecular building blocks are not mere precursors; they are the architectural foundations upon which complex, biologically active molecules are constructed. This guide provides an in-depth technical overview of the principal classes of intermediates that are pivotal in modern drug development. We will explore the synthesis and application of chiral intermediates for stereospecific drugs, ubiquitous heterocyclic scaffolds, privileged structures that accelerate discovery, and advanced building blocks for novel therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Through detailed protocols, mechanistic explorations, and illustrative case studies, this document serves as a critical resource for researchers, chemists, and professionals dedicated to advancing pharmaceutical synthesis.

Chapter 1: The Strategic Role of Key Intermediates in Drug Development

In pharmaceutical manufacturing, the pathway from basic raw materials to a life-saving drug is rarely linear. This transformation is broken down into manageable, strategic stages, with the synthesis of key intermediates forming the backbone of the entire process.[1][2][3] An intermediate is a molecule formed during the synthesis of an API that undergoes further chemical transformation to become the final drug substance.[3][4] A key intermediate, however, is distinguished by its strategic importance. It often represents a convergence point in a synthesis, a stable compound that can be produced in large quantities and high purity, or a structural motif that imparts a critical pharmacological property.[5]

The quality and robust synthesis of these intermediates directly impact the efficiency, safety, and cost-effectiveness of the final API.[2][4][5] By segmenting a complex synthesis into stages culminating in a stable intermediate, manufacturers can implement rigorous quality control checks, ensuring that impurities are purged early in the process, which is crucial for meeting the stringent standards of regulatory bodies like the FDA and EMA.[4]

Caption: A simplified workflow of pharmaceutical development.

Chapter 2: Chiral Intermediates: The Foundation of Stereospecific Drugs

Chirality is a fundamental property of many biological molecules, and consequently, of the drugs designed to interact with them. A chiral molecule and its non-superimposable mirror image, or enantiomer, can exhibit profoundly different pharmacological effects.[6][7] One enantiomer may be the source of the desired therapeutic activity (the eutomer), while the other may be inactive, less active, or even cause harmful side effects (the distomer).[7][8] Therefore, the ability to synthesize single-enantiomer APIs is a cornerstone of modern medicine, a task that relies heavily on the availability of high-purity chiral intermediates.[6][9][10]

Asymmetric catalysis, which utilizes chiral catalysts to steer a reaction toward a single stereoisomer, has become an indispensable tool.[7][11][12] Among these methods, asymmetric hydrogenation, pioneered by Nobel laureate Ryoji Noyori, is a powerful technique for producing chiral alcohols and amines from prochiral ketones and enamines, respectively.[13]

Case Study: Asymmetric Hydrogenation in the Synthesis of Sitagliptin

Sitagliptin (Januvia®) is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes.[6][14] Its structure contains a critical chiral β-amino acid moiety. While early syntheses involved classical resolution or multi-step transformations, Merck developed a highly efficient second-generation process centered on the asymmetric hydrogenation of a prochiral enamine.[10][14][15] This approach significantly improved the overall yield and reduced waste, showcasing the power of key chiral intermediates.[6][7]

The key transformation is the reduction of the enamine intermediate to the desired (R)-amine. This is achieved using a rhodium catalyst paired with a chiral ferrocenyl diphosphine ligand, such as a Josiphos-type ligand.[6][7]

Caption: Simplified mechanism of Rh-catalyzed asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of a Sitagliptin Precursor

This protocol is adapted from established industrial syntheses for illustrative purposes.[6][7]

-

Catalyst Preparation: In an inert atmosphere glovebox, a pressure-rated reactor is charged with [Rh(COD)Cl]₂ and a chiral ferrocenyl phosphine ligand (e.g., (R)-(S)-Josiphos) in degassed methanol. The mixture is stirred to form the active catalyst complex.

-

Reaction Setup: The enamine intermediate of Sitagliptin is dissolved in degassed methanol and added to the reactor.

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-200 psi). The reaction is heated (e.g., to 50 °C) and stirred vigorously.

-

Monitoring and Workup: The reaction is monitored by HPLC for the disappearance of the enamine. Upon completion, the reactor is cooled, and the pressure is carefully released.

-

Isolation: The solvent is removed under reduced pressure. The resulting chiral amine can then be isolated, often as a salt (e.g., phosphate salt), to ensure stability and high purity (>99% ee), ready for the final coupling step to complete the synthesis of Sitagliptin.[6]

Causality Behind Choices:

-

Catalyst: A Rhodium-Josiphos complex is chosen for its high activity and exceptional enantioselectivity for this class of enamines.[6][7] The chiral ligand creates a specific three-dimensional pocket that forces the enamine to bind in an orientation where hydrogen is delivered to only one face.

-

Solvent: Methanol is a common solvent for hydrogenations as it effectively dissolves the reactants and catalyst and is relatively inert under the reaction conditions.

-

Pressure & Temperature: These parameters are optimized to achieve a reasonable reaction rate without causing degradation of the substrate or catalyst. Higher pressure increases the concentration of dissolved hydrogen, accelerating the reaction.

Chapter 3: Heterocyclic Scaffolds: The Workhorses of Medicinal Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are arguably the most important structural class in drug discovery. An analysis of FDA-approved drugs from 2013-2023 reveals that a staggering 82% contain at least one nitrogen heterocycle, a significant increase from previous decades.[9] These rings are not merely passive scaffolds; they orient functional groups in precise three-dimensional space to maximize interactions with biological targets and can fine-tune physicochemical properties like solubility and metabolic stability.

Among the most prevalent N-heterocycles, pyridine and pyrimidine are consistently found in top-selling pharmaceuticals, especially in the oncology field where they form the core of numerous kinase inhibitors.

Table 1: Top 5 Most Frequent N-Heterocycles in FDA-Approved Drugs (2013-2023)

| Rank | Heterocycle | Frequency of Occurrence | Notable Drug Class Application |

|---|---|---|---|

| 1 | Pyridine | Highest | Kinase Inhibitors, Antivirals |

| 2 | Piperidine | High | CNS Agents, Antihistamines |

| 3 | Pyrrolidine | High | Various |

| 4 | Piperazine | High | Antipsychotics, Antidepressants |

| 5 | Pyrimidine | High (Climber) | Kinase Inhibitors, Antivirals |

Source: Adapted from data in J. Med. Chem. 2024.[9]

Case Study: Synthesis of a Substituted Pyrimidine Core for Kinase Inhibitors

Kinase inhibitors like Gefitinib (Iressa®) and various Aurora Kinase inhibitors rely on a 2,4-disubstituted or 4,6-disubstituted pyrimidine scaffold.[1] The synthesis strategy often involves building the core and then sequentially functionalizing it through nucleophilic aromatic substitution (SNAr) reactions.

Caption: General workflow for functionalizing a pyrimidine core.

Experimental Protocol: Synthesis of an Aurora Kinase Inhibitor Intermediate

This protocol is a generalized representation based on the synthesis of pyrimidine-based inhibitors.[1]

-

First Substitution (C4 Position): To a solution of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (1.0 eq) in a suitable solvent like tetrahydrofuran (THF), add triethylamine (TEA, 1.5 eq) as a base. Add a solution of the first amine (e.g., 3-amino-5-methylpyrazole, 1.1 eq) dropwise. Heat the reaction mixture (e.g., 50 °C) and stir for 16 hours.

-

Isolation of Intermediate 1: After cooling, the reaction mixture is filtered to remove triethylamine hydrochloride salt. The filtrate is concentrated, and the resulting crude solid can be purified by recrystallization or chromatography to yield the monosubstituted pyrimidine intermediate.

-

Second Substitution (C6 Position): Dissolve the intermediate from step 2 (1.0 eq) in a high-boiling solvent like 1-pentanol. Add TEA (1.5 eq) and the second amine (e.g., a chiral aminopyrrolidine derivative, 1.2 eq). Heat the mixture to a higher temperature (e.g., 120-140 °C) for several hours.

-

Final Isolation: Upon completion, the reaction is cooled, diluted with a solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The final product, a key intermediate ready for late-stage functionalization, is purified by column chromatography.

Causality Behind Choices:

-

Regioselectivity: The chlorine at the C4 position is generally more reactive towards nucleophilic substitution than the one at C2 or C6, especially when an electron-withdrawing group is present. This allows for controlled, sequential additions. The second, more challenging substitution often requires higher temperatures.[1]

-

Base: Triethylamine (TEA) is used as an acid scavenger to neutralize the HCl generated during the substitution reaction, driving the equilibrium towards the product.

-

Solvent: THF is suitable for the first, milder substitution. A higher-boiling solvent like 1-pentanol is required for the less reactive second substitution.

Chapter 4: Advanced Intermediates for Novel Modalities

The landscape of pharmacology is rapidly evolving beyond traditional small molecules. Novel therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) offer unprecedented selectivity and new mechanisms of action. The synthesis of these complex agents relies on a new class of highly specialized key intermediates.

Linker Intermediates for Antibody-Drug Conjugates (ADCs)

ADCs are comprised of a monoclonal antibody linked to a potent cytotoxic payload. The linker is a critical component, requiring stability in circulation but cleavability inside the target cancer cell. The Valine-Citrulline-PABC (Val-Cit-PABC) linker is a clinically validated, protease-cleavable system.[4][5] It is cleaved by Cathepsin B, an enzyme often overexpressed in the lysosomal compartment of tumor cells.

Experimental Protocol: Synthesis of a Val-Cit Dipeptide Linker Intermediate

This protocol is a simplified representation of solid-phase peptide synthesis methods developed for these linkers.[4][5]

-

Resin Loading: Fmoc-protected L-Citrulline is loaded onto a 2-chlorotrityl chloride (2-CTC) resin in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in dichloromethane (DCM).

-

Fmoc Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine in dimethylformamide (DMF).

-

Peptide Coupling: The now-free amine on the resin-bound citrulline is coupled with Fmoc-protected L-Valine using a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA.

-

Spacer Attachment: After another Fmoc deprotection, the PABC (p-aminobenzyloxycarbonyl) spacer is attached.

-

Cleavage from Resin: The completed linker is cleaved from the solid support using a mild acidic cocktail (e.g., trifluoroethanol in DCM), yielding the key Val-Cit-PABC intermediate, ready for conjugation to a cytotoxic payload.

Causality Behind Choices:

-

Solid-Phase Synthesis: This technique simplifies purification by allowing excess reagents and byproducts to be washed away after each step, which is highly efficient for multi-step syntheses.[5]

-

Fmoc Protecting Groups: Fmoc groups are base-labile, allowing for orthogonal deprotection strategies without cleaving the acid-labile linker from the resin prematurely.

-

HATU Coupling Reagent: HATU is a highly efficient and fast-acting coupling reagent that minimizes the risk of racemization at the chiral center of the amino acid being activated.[4]

Building Blocks for PROTACs

PROTACs are heterobifunctional molecules that induce protein degradation by bringing a target protein and an E3 ubiquitin ligase into close proximity. They are modular, consisting of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. Key intermediates are the functionalized E3 ligase ligands, often derivatives of thalidomide or pomalidomide, which recruit the Cereblon (CRBN) E3 ligase.

Experimental Protocol: Synthesis of a Pomalidomide-Azide Linker Intermediate

This protocol is adapted from methods for creating functionalized pomalidomide ligands.

-

Alkylation of Pomalidomide: Pomalidomide (1.0 eq) is reacted with an excess of a bifunctional linker precursor, such as 1,5-dibromopentane (3.0 eq), in DMF with potassium carbonate (K₂CO₃) as the base. The reaction is heated (e.g., 60 °C) to afford the N-alkylated pomalidomide with a terminal bromide.

-

Azide Installation: The resulting brominated intermediate (1.0 eq) is dissolved in DMF, and sodium azide (NaN₃, 3.0 eq) is added. The mixture is heated (e.g., 60 °C) to facilitate the SN2 displacement of the bromide with the azide.

-

Purification: After aqueous workup and extraction with a solvent like DCM, the final product, pomalidomide-C5-azide, is purified by silica gel column chromatography.

Causality Behind Choices:

-

Pomalidomide: This is a potent and well-characterized ligand for the CRBN E3 ligase, making it a reliable choice for recruiting the degradation machinery.[2]

-

Azide Functional Group: The terminal azide is a versatile chemical handle. It allows for highly efficient and specific conjugation to a target-protein ligand containing a terminal alkyne via a "click chemistry" reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition), which is a cornerstone of modular PROTAC library synthesis.

Conclusion: The Evolving Role of Intermediates

The strategic design and synthesis of key intermediates are more critical than ever in the quest for novel pharmaceuticals. As therapeutic targets become more complex and modalities more sophisticated, the intermediates used to build these drugs must evolve in tandem. The principles of asymmetric catalysis that deliver enantiopure building blocks, the modular assembly of heterocyclic cores, and the specialized linkers for ADCs and PROTACs all highlight a central theme: control. By mastering the synthesis of these foundational molecules, medicinal and process chemists gain precise control over the structure, purity, and ultimate efficacy of the next generation of medicines. Future innovations in areas such as flow chemistry and biocatalysis will continue to refine the synthesis of these vital components, making drug development faster, greener, and more efficient.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. frontiersin.org [frontiersin.org]

- 8. Sitagliptin manufacture: a compelling tale of green chemistry, process intensification, and industrial asymmetric catalysis (2011) | Aman A. Desai | 197 Citations [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Halogenated Pyridines: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyridine ring is one of the most prevalent azaheterocycles in FDA-approved drugs, valued for its unique electronic properties, hydrogen bonding capabilities, and versatile functionalization.[1] The strategic incorporation of halogen atoms onto this scaffold represents a powerful and widely employed tactic in medicinal chemistry to modulate a molecule's physicochemical properties, pharmacokinetic profile, and target-binding interactions. This guide provides a comprehensive technical overview of the multifaceted roles of halogenated pyridines in drug design and development. We will explore how halogenation impacts basicity, lipophilicity, and metabolic stability. A key focus will be placed on the increasingly appreciated role of halogen bonding as a critical non-covalent interaction in achieving high target affinity and selectivity. Furthermore, we will delve into modern synthetic strategies for the regioselective halogenation of pyridines and analyze case studies of successful drugs, such as Etoricoxib and Crizotinib, to illustrate the practical application of these principles in solving complex drug discovery challenges.

Introduction: The Strategic Value of Halogenating the Pyridine Scaffold

The pyridine nucleus is a privileged pharmacophore, integral to the structure of numerous essential medicines, from the proton pump inhibitor esomeprazole to the kinase inhibitor imatinib.[1] Its nitrogen atom acts as a hydrogen bond acceptor, enhances water solubility, and provides a vector for molecular interactions within biological targets.[1] However, the unsubstituted pyridine ring often presents challenges, including metabolic liability and suboptimal binding affinity.

Halogenation is a primary strategy medicinal chemists use to overcome these limitations. The introduction of fluorine, chlorine, bromine, or iodine can profoundly alter the molecule's properties in a predictable, albeit nuanced, manner.[2] Halogens serve not just as simple steric bulk, but as sophisticated tools to:

-

Modulate Basicity (pKa): Fine-tune the ionization state of the pyridine nitrogen, which is critical for target engagement and pharmacokinetic properties.

-

Enhance Lipophilicity: Increase a compound's ability to cross cellular membranes and reach its target.[3]

-

Block Metabolic Hotspots: Prevent unwanted metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2][3][4]

-

Introduce Halogen Bonds: Form specific, directional non-covalent interactions with protein targets, leading to significant gains in potency and selectivity.[5][6]

-

Serve as Synthetic Handles: Act as versatile intermediates for further chemical modification through cross-coupling reactions.[3][4][7]

This guide will dissect these roles, providing the foundational knowledge and practical insights necessary for researchers in drug development.

Modulating Physicochemical Properties: Beyond Simple Sterics

The choice and position of a halogen atom on the pyridine ring are critical decisions that influence a drug candidate's fundamental properties.

Electronic Effects: Tuning pKa

The electron-withdrawing nature of halogens significantly reduces the basicity of the pyridine nitrogen. This effect is most pronounced when the halogen is at the 2- or 4-position, where it can exert both inductive and resonance effects. Modulating the pKa is crucial for controlling a molecule's charge state at physiological pH, which in turn affects its solubility, permeability, and ability to interact with ionic residues in a binding pocket.

| Compound | Halogen Position | pKa |

| Pyridine | - | 5.25 |

| 2-Fluoropyridine | 2-F | -0.44 |

| 3-Chloropyridine | 3-Cl | 2.84 |

| 4-Chloropyridine | 4-Cl | 3.83 |

| 2-Bromopyridine | 2-Br | 0.90 |

Table 1: Comparison of pKa values for pyridine and various halogenated derivatives. Data compiled from publicly available chemical databases.

Lipophilicity and Permeability

Halogenation generally increases a molecule's lipophilicity (logP), a key parameter for membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While halogens are electronegative, their larger size and polarizability compared to hydrogen increase London dispersion forces, which favor partitioning into lipid environments.[8] This enhancement in lipophilicity can improve a drug's ability to cross the blood-brain barrier or be absorbed orally.[2][3] However, excessive lipophilicity can lead to poor solubility and increased off-target toxicity, requiring a careful balance.

Halogen Bonding: A Powerful Tool for Target Affinity

Once viewed as a chemical curiosity, the halogen bond (XB) is now recognized as a vital, directional interaction in medicinal chemistry.[5] A halogen bond occurs when an electrophilic region (the σ-hole) on a halogen atom interacts favorably with a Lewis base, such as a backbone carbonyl oxygen or a histidine nitrogen in a protein.[9]

The strength of the halogen bond follows the trend I > Br > Cl > F, correlating with the size and polarizability of the halogen atom.[10] Halogenated pyridines are excellent scaffolds for exploiting this interaction. The electron-withdrawing nature of the pyridine ring enhances the σ-hole on the attached halogen, making it a more potent XB donor.

A compelling example of this principle is seen in kinase inhibitors. Studies have shown that incorporating heavier halogens (e.g., iodine) into inhibitors targeting kinases with aromatic gatekeeper residues can dramatically increase the drug-target residence time.[6][11] This prolonged engagement can lead to improved pharmacodynamic properties and a more durable therapeutic effect.[6]

Enhancing Metabolic Stability

The pyridine ring, particularly at positions susceptible to oxidation, can be a site of rapid metabolism by cytochrome P450 (CYP) enzymes. This can lead to rapid clearance and poor bioavailability. Introducing a halogen, most commonly fluorine or chlorine, at these "metabolic hotspots" is a field-proven strategy to block this pathway.[3][4] The strength of the carbon-halogen bond (especially C-F) makes it resistant to enzymatic cleavage, thus diverting metabolism to other parts of the molecule or slowing it down altogether.[2] This strategy has been instrumental in improving the pharmacokinetic profiles of countless drug candidates.[1]

Modern Synthetic Strategies for Regioselective Halogenation

Accessing specific isomers of halogenated pyridines is crucial for structure-activity relationship (SAR) studies. While classical methods exist, they often require harsh conditions and yield mixtures of regioisomers.[12] Modern synthetic chemistry has provided milder and more selective methods.

Challenges in Pyridine Halogenation

The electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution (EAS), the common method for halogenating electron-rich arenes.[13] Such reactions on pyridine, if they proceed, typically require high temperatures and strong acids and favor substitution at the 3-position.[12]

Key Methodologies

Protocol 1: 2-Position Halogenation via N-Oxide A practical and widely used method for introducing halogens at the 2-position involves the activation of the pyridine ring via N-oxide formation.[14]

-

Step 1: N-Oxide Formation: Treat the starting pyridine with an oxidant such as m-CPBA or hydrogen peroxide in acetic acid to form the pyridine N-oxide.

-

Step 2: Halogenation: React the N-oxide with a halogenating agent like POCl₃, POBr₃, or SO₂Cl₂. The N-oxide activates the 2- and 4-positions towards electrophilic attack.

-

Step 3: Deoxygenation (if necessary): The halogenated N-oxide can often be reduced back to the pyridine using a reducing agent like PCl₃ or PPh₃.

Protocol 2: 4-Position Halogenation via Phosphonium Salts Recent innovations have enabled the selective halogenation of the 4-position, which was historically challenging to access. One novel, two-step method involves the use of designed phosphine reagents.[13]

-

Step 1: Phosphonium Salt Formation: The pyridine is reacted with a specially designed heterocyclic phosphine reagent in the presence of an activator (e.g., Tf₂O) to selectively form a phosphonium salt at the 4-position.[13]

-

Step 2: Halide Displacement: The resulting phosphonium salt is a highly electrophilic intermediate. The phosphonium group can then be displaced by a simple halide nucleophile (e.g., LiCl, LiBr) to yield the 4-halopyridine. This method is notable for its mild conditions and tolerance of various functional groups, making it suitable for late-stage halogenation of complex molecules.[13]

Protocol 3: 3-Position Halogenation via Zincke Intermediates A groundbreaking strategy for the notoriously difficult 3-selective halogenation involves a temporary ring-opening/ring-closing sequence.[12][15]

-

Step 1: Ring Opening: The pyridine is activated and then reacted with an amine nucleophile to form an open-chain "Zincke imine" intermediate. This transforms the electron-deficient heterocycle into a series of reactive alkenes.[12]

-

Step 2: Regioselective Halogenation: The Zincke imine undergoes facile and highly regioselective halogenation with N-halosuccinimides (NCS, NBS).[12]

-

Step 3: Ring Closing: The halogenated intermediate is then treated with an acid or heated to promote ring-closing, regenerating the aromatic pyridine ring, now with a halogen at the 3-position.[12][15]

Case Study: Etoricoxib, a Selective COX-2 Inhibitor

Etoricoxib (Arcoxia) is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[16][17][18] Its structure features a 3-chloro-2-substituted pyridine ring, which is essential for its activity and selectivity.

-

Structure: 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine

-

Mechanism of Action: Etoricoxib selectively inhibits COX-2, which is responsible for synthesizing prostaglandins that mediate pain and inflammation.[17][19] It shows approximately 106-fold selectivity for COX-2 over COX-1, the isoform responsible for maintaining the gastric lining.[16][20] This selectivity is intended to reduce the gastrointestinal side effects common with non-selective NSAIDs.[17][20]

-

Role of the Chloropyridine:

-

Potency and Selectivity: The chloro-substituted pyridine ring fits into a specific side pocket of the COX-2 active site, contributing significantly to the drug's high binding affinity and selectivity over COX-1.

-

Metabolic Stability: The chlorine atom helps to block potential metabolic oxidation on the pyridine ring, contributing to the drug's favorable pharmacokinetic profile, which includes a long half-life that allows for once-daily dosing.[18][20]

-

Physicochemical Properties: The halogenated pyridine moiety helps achieve the optimal balance of lipophilicity and polarity for good oral absorption and distribution.[18][19]

-

Conclusion and Future Outlook

Halogenated pyridines are indispensable building blocks in the medicinal chemist's toolkit.[4] The strategic placement of a halogen atom provides a powerful means to fine-tune every aspect of a drug candidate's profile, from its fundamental physicochemical properties to its metabolic fate and target interactions. The growing appreciation for halogen bonding is opening new avenues for rational drug design, enabling the creation of inhibitors with enhanced potency and prolonged target engagement.[6] As synthetic methodologies for regioselective halogenation continue to advance, allowing for more precise and late-stage modifications, the role of halogenated pyridines in the development of next-generation therapeutics is set to expand even further.[12][13]

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]